molecular formula C16H19N3O2 B8580957 6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide

6-[4-(2-amino-2-methylpropyl)phenoxy]pyridine-3-carboxamide

Cat. No. B8580957
M. Wt: 285.34 g/mol
InChI Key: VVXNKQVAWUDICR-UHFFFAOYSA-N
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Patent
US07041684B2

Procedure details

A mixture of 4-(2-amino-2-methylpropyl)phenol acetic acid salt (45.06 g, 200 mmol), powdered K2CO3 (69.1 g, 500 mmol), 6-chloronicotinamide (31.32 g, 200 mmol), DMAC (622 mL) and iso-octane (70 mL) was slowly heated to reflux at 140° C. A water trap filled with iso-octane was used to collect water formed in the reaction, and reflux was maintained for 5.5 h. The mixture was allowed to cool to room temperature, and the solids were filtered and washed with EtOAc. The filtrate was concentrated in vacuo to 88.6 g of solid which was dissolved in EtOAc (500 mL). To this solution was added water (800 mL), 1N HCl (200 mL) and MeOH (50 mL). The pH of this mixture was adjusted to 7.2 with con. HCl, and the aqueous layer was separated and washed with methyl t-butyl ether (500 mL). The product was crystallized by addition of 10N NaOH (20 mL) which raised the pH to 11. This pH was maintained by addition of 10N NaOH as needed during the course of the crystallization (90 min). The product was filtered, washed with water and dried in vacuo at 45° C. to 53.11 g (93%) of white solid which was >98% pure by HPLC analysis: 1H NMR (300 MHz, DMSO-d6) NMR was consistent with the desired product.
Quantity
45.06 g
Type
reactant
Reaction Step One
Name
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
31.32 g
Type
reactant
Reaction Step One
Name
Quantity
622 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)C.[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+].Cl[C:24]1[CH:32]=[CH:31][C:27]([C:28]([NH2:30])=[O:29])=[CH:26][N:25]=1.CC(N(C)C)=O>C(CC(C)(C)C)(C)C>[NH2:5][C:6]([CH3:16])([CH3:15])[CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][C:24]2[CH:32]=[CH:31][C:27]([C:28](=[O:29])[NH2:30])=[CH:26][N:25]=2)=[CH:10][CH:9]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
45.06 g
Type
reactant
Smiles
C(C)(=O)O.NC(CC1=CC=C(C=C1)O)(C)C
Name
Quantity
69.1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
31.32 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)N)C=C1
Name
Quantity
622 mL
Type
reactant
Smiles
CC(=O)N(C)C
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)(C)CC(C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)CC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was slowly heated
CUSTOM
Type
CUSTOM
Details
to collect water
CUSTOM
Type
CUSTOM
Details
formed in the reaction
TEMPERATURE
Type
TEMPERATURE
Details
reflux
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for 5.5 h
Duration
5.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
the solids were filtered
WASH
Type
WASH
Details
washed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo to 88.6 g of solid which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in EtOAc (500 mL)
ADDITION
Type
ADDITION
Details
To this solution was added water (800 mL), 1N HCl (200 mL) and MeOH (50 mL)
CUSTOM
Type
CUSTOM
Details
HCl, and the aqueous layer was separated
WASH
Type
WASH
Details
washed with methyl t-butyl ether (500 mL)
CUSTOM
Type
CUSTOM
Details
The product was crystallized by addition of 10N NaOH (20 mL) which
TEMPERATURE
Type
TEMPERATURE
Details
raised the pH to 11
TEMPERATURE
Type
TEMPERATURE
Details
This pH was maintained by addition of 10N NaOH
CUSTOM
Type
CUSTOM
Details
as needed during the course of the crystallization (90 min)
Duration
90 min
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo at 45° C. to 53.11 g (93%) of white solid which

Outcomes

Product
Name
Type
Smiles
NC(CC1=CC=C(OC2=NC=C(C=C2)C(N)=O)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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